![molecular formula C7H11NO2S B13191827 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione CAS No. 915690-62-9](/img/structure/B13191827.png)
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is a compound that features a thiolane ring with a prop-2-yn-1-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a prop-2-yn-1-ylamine. . The reaction conditions often involve the use of a copper catalyst, such as copper sulfate, in the presence of a ligand like sodium ascorbate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiolane derivatives with different functional groups.
Scientific Research Applications
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)pyridin-2-amines: These compounds share the prop-2-yn-1-yl group and exhibit similar reactivity in cycloaddition reactions.
Propargylamines: These compounds are structurally related and have applications in medicinal chemistry, particularly as monoamine oxidase inhibitors.
Thiolane derivatives: Compounds with similar thiolane rings but different substituents can exhibit varying chemical and biological properties.
Uniqueness
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring and a prop-2-yn-1-ylamino group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a wide range of chemical reactions and its potential in various fields of research make it a valuable compound for further study.
Properties
CAS No. |
915690-62-9 |
|---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
InChI |
InChI=1S/C7H11NO2S/c1-2-4-8-7-3-5-11(9,10)6-7/h1,7-8H,3-6H2 |
InChI Key |
WUNNONDSJHKMDS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)
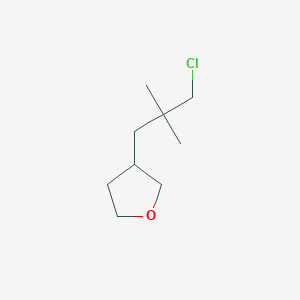
![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)
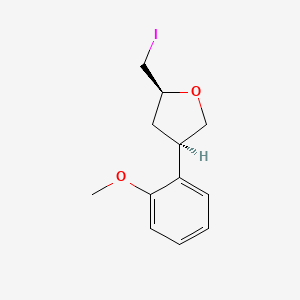


![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
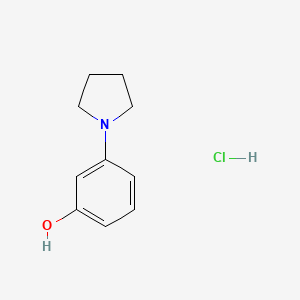
![1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one](/img/structure/B13191798.png)
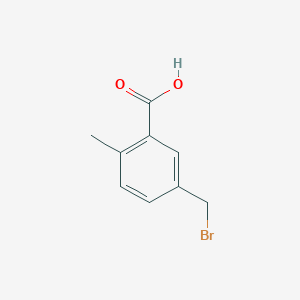
![3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)
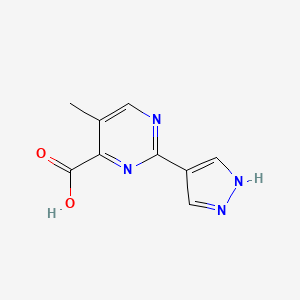
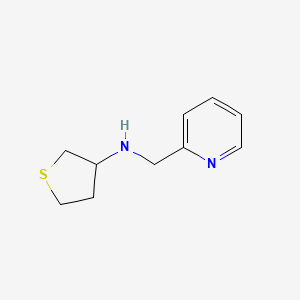
![tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate](/img/structure/B13191826.png)
